

Synthesis of 5-(Dioxabicyclohept-6-yl)cyclohexenone Oxime Ether: Application Notes and Protocols

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Compound of Interest

Compound Name: *O-(3-Chloroallyl)hydroxylamine*

Cat. No.: B154111

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This document provides detailed application notes and experimental protocols for the synthesis of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, a class of compounds with significant herbicidal activity. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of these molecules.

Application Notes

5-(Dioxabicyclohept-6-yl)cyclohexenone oxime ethers are a promising class of herbicides. Their mode of action involves the potent and selective inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses. This disruption of lipid synthesis leads to the breakdown of cell membrane integrity and ultimately, plant death. The protocols outlined below describe a synthetic route to these compounds, based on methodologies presented in the chemical literature. The modular nature of the synthesis allows for the introduction of various substituents on both the cyclohexenone and the dioxabicycloheptyl moieties, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies and the optimization of herbicidal efficacy and crop safety.

Experimental Protocols

The synthesis of the target compounds is accomplished through a multi-step sequence, commencing with the construction of the substituted cyclohexenone core, followed by the

formation of the oxime and subsequent etherification. The key intermediate, a 5-substituted cyclohexenone, is prepared via a Michael addition, which is then converted to the final product.

Protocol 1: Synthesis of 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one

This protocol details the synthesis of a key intermediate, the substituted cyclohexanone, which serves as the precursor to the final cyclohexenone oxime ether.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxy-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Reagents:** Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one.

Protocol 2: Synthesis of 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohex-2-en-1-one O-methyloxime

This protocol describes the final steps of the synthesis: the formation of the oxime from the cyclohexenone intermediate and its subsequent etherification.

- Oximation: Dissolve the 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one (1.0 eq) from Protocol 1 in a mixture of methanol and pyridine (10:1 v/v). Add O-methylhydroxylamine hydrochloride (1.5 eq) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the formation of the oxime by TLC.
- Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
- Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohex-2-en-1-one O-methyloxime.

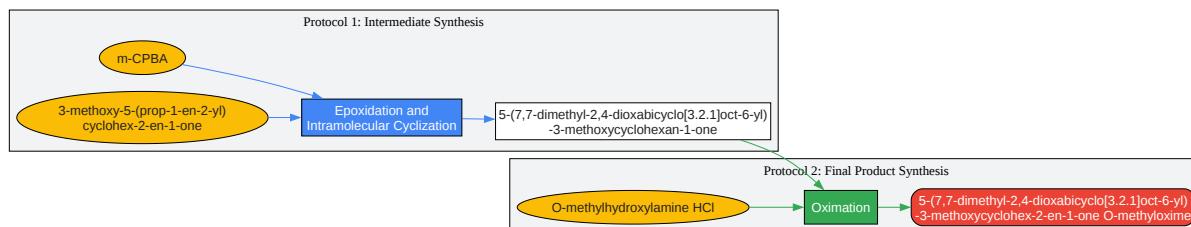
Data Presentation

The following table summarizes representative quantitative data for a synthesized compound within this class.

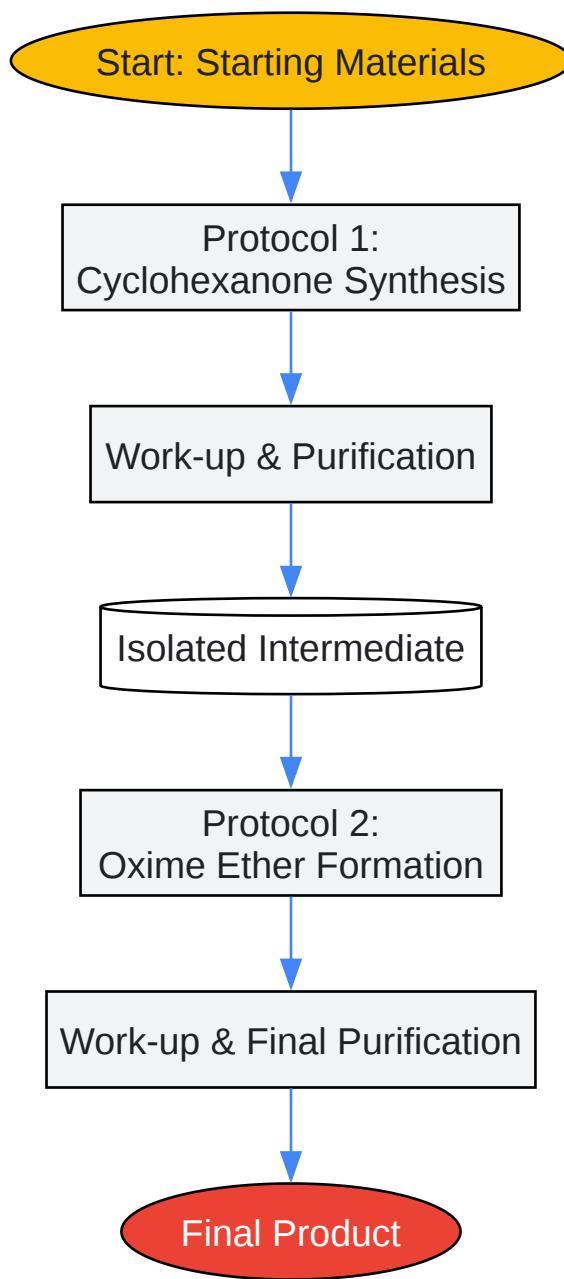
Compound ID	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Physical State	Melting Point (°C)
1	C ₁₇ H ₂₇ NO ₄	325.40	65 (Overall)	White Solid	112-114

Mandatory Visualization

The following diagrams illustrate the key transformations and the overall experimental workflow.

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Caption: Key synthetic transformations.



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Caption: Overall experimental workflow.

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